molecular formula C14H17Cl2N3O2 B8211316 (5-Amino-pyridin-2-ylmethyl)-carbamic acid benzyl ester dihydrochloride

(5-Amino-pyridin-2-ylmethyl)-carbamic acid benzyl ester dihydrochloride

Cat. No.: B8211316
M. Wt: 330.2 g/mol
InChI Key: MSZSLZCZTGIHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate;dihydrochloride is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and medicinal chemistry due to their versatile reactivity and stability. This compound, in particular, features a benzyl group, an aminopyridine moiety, and a carbamate linkage, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-pyridin-2-ylmethyl)-carbamic acid benzyl ester dihydrochloride typically involves the reaction of benzyl chloroformate with 5-aminopyridine-2-methanol under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the dihydrochloride salt by treatment with hydrochloric acid.

  • Step 1: Formation of Carbamate

      Reactants: Benzyl chloroformate, 5-aminopyridine-2-methanol

      Conditions: Basic conditions (e.g., sodium hydroxide or potassium carbonate)

      Solvent: Anhydrous dichloromethane or tetrahydrofuran

      Temperature: Room temperature to 40°C

      Time: 2-4 hours

  • Step 2: Formation of Dihydrochloride Salt

      Reactants: Intermediate carbamate, hydrochloric acid

      Conditions: Acidic conditions

      Solvent: Ethanol or methanol

      Temperature: Room temperature

      Time: 1-2 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

    Oxidation: N-oxides of the pyridine ring

    Reduction: Primary amines

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate;dihydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Amino-pyridin-2-ylmethyl)-carbamic acid benzyl ester dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the aminopyridine moiety can interact with receptor sites, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[(4-aminopyridin-2-yl)methyl]carbamate
  • Benzyl N-[(3-aminopyridin-2-yl)methyl]carbamate
  • Benzyl N-[(5-aminopyrimidin-2-yl)methyl]carbamate

Uniqueness

Benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate;dihydrochloride is unique due to the specific positioning of the amino group on the pyridine ring, which can influence its reactivity and interaction with molecular targets. This positional specificity can result in distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2.2ClH/c15-12-6-7-13(16-8-12)9-17-14(18)19-10-11-4-2-1-3-5-11;;/h1-8H,9-10,15H2,(H,17,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZSLZCZTGIHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=NC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.